![molecular formula C16H17ClN2O6 B6348394 4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-34-0](/img/structure/B6348394.png)
4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Description
4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, also known as CNCA, is a synthetic molecule that has recently gained attention for its potential applications in scientific research. CNCA is a small molecule that has the ability to interact with proteins and other molecules, making it a promising tool for studying biological processes. In
Scientific Research Applications
Anti-Inflammatory Drug Synthesis
MFCD19706135: serves as a precursor in the synthesis of mesalamine , an anti-inflammatory drug . Mesalamine is used to treat inflammatory bowel diseases like ulcerative colitis. The compound’s role in the one-pot green synthesis method highlights its importance in producing cost-effective and high-yield pharmaceuticals.
Green Chemistry Applications
The compound is involved in green chemistry approaches for synthesizing drugs, emphasizing environmental sustainability . This includes minimizing the use of hazardous substances and reducing waste in chemical syntheses, aligning with the principles of green chemistry.
Intermediate for Sulfasalazine Derivatives
As a key intermediate, MFCD19706135 is instrumental in the production of sulfasalazine derivatives . These derivatives are important in the pharmaceutical industry for creating medications that treat rheumatoid arthritis and other autoimmune diseases.
Research on Cyclooxygenase Inhibition
The compound’s derivatives are studied for their potential to inhibit cyclooxygenase enzymes . This research is significant for developing new anti-inflammatory medications that can target specific COX enzymes without the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Analytical and Characterization Studies
MFCD19706135: is subject to various analytical and characterization studies to confirm its structure and purity . Techniques like NMR, IR, and mass spectrometry are employed to ensure the compound meets the stringent requirements for research and pharmaceutical use.
properties
IUPAC Name |
4-(2-chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O6/c17-12-5-4-10(19(23)24)8-11(12)14(20)18-13(15(21)22)9-25-16(18)6-2-1-3-7-16/h4-5,8,13H,1-3,6-7,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOQHEPCGHOXAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
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